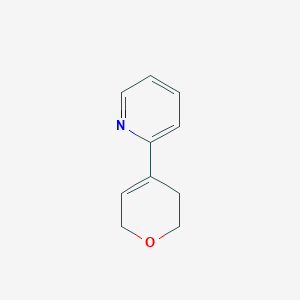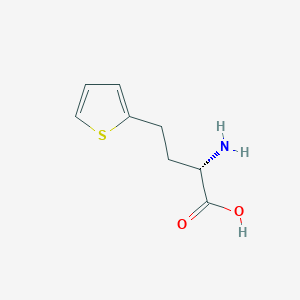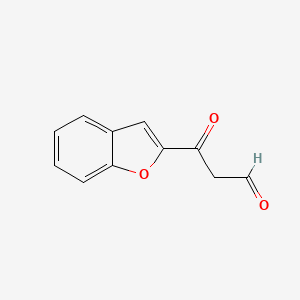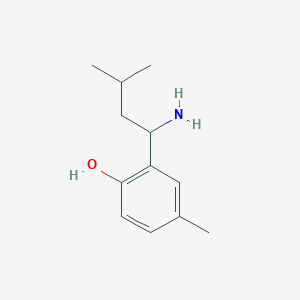
4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound It features a quinoline core structure with an aminomethyl group at the 4-position and a chlorine atom at the 8-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions
4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
科学的研究の応用
4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
作用機序
The mechanism of action of 4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic activity.
4-(Aminomethyl)indole: Used in the synthesis of dopamine receptor antagonists.
4-Aminopyridine: Utilized as a research tool in studying potassium channels.
Uniqueness
4-(Aminomethyl)-8-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both an aminomethyl group and a chlorine atom allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields .
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
4-(aminomethyl)-8-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-3,6H,4-5,12H2,(H,13,14) |
InChIキー |
SSIGJAGQQQGSIV-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C(=CC=C2)Cl)NC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
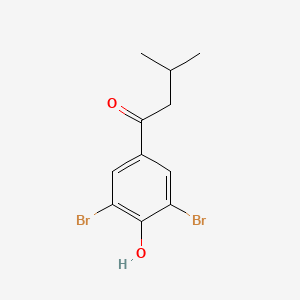
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
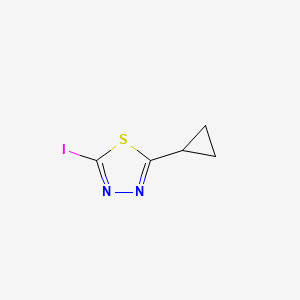
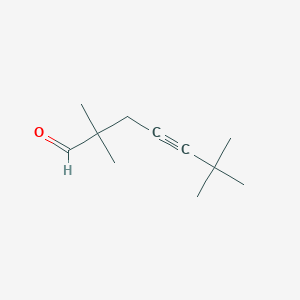
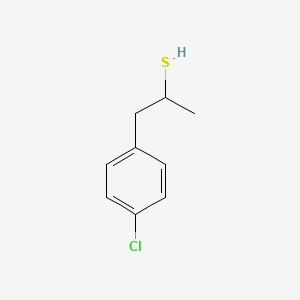
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)
